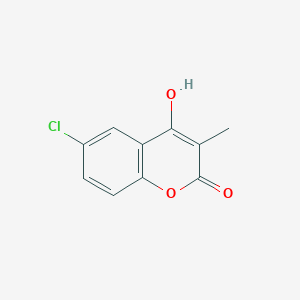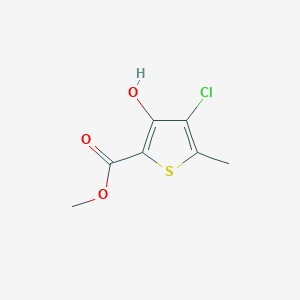![molecular formula C10H13ClF3N B1423459 Clorhidrato de 2-[3-(trifluorometil)fenil]propan-1-amina CAS No. 79314-52-6](/img/structure/B1423459.png)
Clorhidrato de 2-[3-(trifluorometil)fenil]propan-1-amina
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride is an organic compound that belongs to the class of phenylpropylamines. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which significantly influences its chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as fluoxetine, have been shown to interact with serotonin reuptake pumps, causing inhibition of serotonin uptake and release of serotonin .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in cellular processes . For instance, fluoxetine, a structurally similar compound, increases the concentration of serotonin in the synaptic cleft, leading to greater serotonin receptor activation .
Biochemical Pathways
Compounds with similar structures have been shown to enhance serotonergic transmission in the centers of feeding behavior located in the hypothalamus .
Result of Action
Similar compounds have been shown to suppress appetite for carbohydrates by enhancing serotonergic transmission in the hypothalamus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-(Trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via a reductive amination process, often using reagents like ammonium acetate and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the phenyl ring.
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group.
Cinacalcet: A calcimimetic agent used in the treatment of hyperparathyroidism.
Alpelisib: A PI3K inhibitor used in cancer therapy
Uniqueness
2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride is unique due to its specific structural features and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBGLGYGCYTUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79314-52-6 | |
| Record name | Benzeneethanamine, β-methyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79314-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)

![{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1423389.png)
![N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1423390.png)


![N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423396.png)

